2,3-Dimethyl-Benz[e]indole
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Overview
Description
2,3-Dimethyl-Benz[e]indole is a heterocyclic aromatic organic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-Benz[e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of these synthetic routes, ensuring higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-Benz[e]indole can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding oxides.
Reduction: Reducing functional groups within the molecule.
Substitution: Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
2,3-Dimethyl-Benz[e]indole has been explored for its applications in:
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interaction with biological systems and potential bioactivity.
Medicine: Investigating its therapeutic potential, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-Benz[e]indole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
2-Methyl-3H-benzo[e]indole
3,3-Dimethylbenz[e]indole
Benz[c,d]indolium-containing Monomethine Cyanine Dyes
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Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,3-dimethylbenzo[e]indole |
InChI |
InChI=1S/C14H13N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-9H,1-2H3 |
InChI Key |
ARTYIXTWUDPVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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